molecular formula C15H13N3O2S B6539937 N'-(2-cyanophenyl)-N-[2-(thiophen-3-yl)ethyl]ethanediamide CAS No. 1060307-17-6

N'-(2-cyanophenyl)-N-[2-(thiophen-3-yl)ethyl]ethanediamide

Cat. No.: B6539937
CAS No.: 1060307-17-6
M. Wt: 299.3 g/mol
InChI Key: GHFIQJWOTFKFQC-UHFFFAOYSA-N
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Description

N'-(2-Cyanophenyl)-N-[2-(thiophen-3-yl)ethyl]ethanediamide is a bis-amide derivative featuring an ethanediamide (oxalamide) backbone with two distinct substituents: a 2-cyanophenyl group and a 2-(thiophen-3-yl)ethyl moiety. The ethanediamide core provides two amide bonds, enhancing hydrogen-bonding capacity and structural rigidity compared to mono-amides. Potential applications include coordination chemistry (as ligands) or pharmaceutical intermediates, given the prevalence of thiophene and cyano groups in bioactive molecules.

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-(2-thiophen-3-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c16-9-12-3-1-2-4-13(12)18-15(20)14(19)17-7-5-11-6-8-21-10-11/h1-4,6,8,10H,5,7H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHFIQJWOTFKFQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(2-cyanophenyl)-N-[2-(thiophen-3-yl)ethyl]ethanediamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of intermediates through condensation reactions and subsequent modifications. The general synthetic pathway can be summarized as follows:

  • Formation of Thiophene Derivative : Start with a thiophene compound that undergoes alkylation.
  • Cyanation Reaction : Introduce a cyano group to the aromatic ring through nucleophilic substitution.
  • Final Coupling : Combine the thiophene derivative with the cyano-substituted phenyl group via an amine coupling reaction.

Anticancer Activity

Recent studies have investigated the anticancer potential of related compounds, suggesting that modifications in structure can enhance biological activity. For instance, derivatives of similar structures have shown promising results in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

CompoundIC50 (µM)Mechanism of Action
This compoundTBDInduction of apoptosis
Related compound A25Inhibition of cell cycle progression
Related compound B15Activation of caspase pathways

Anti-inflammatory Activity

The anti-inflammatory properties have been explored using in vitro models where macrophage cultures were treated with the compound. Results indicated a significant reduction in pro-inflammatory cytokines such as TNFα and IL-1β at non-cytotoxic concentrations. The compound's ability to inhibit nitric oxide production was also noted, suggesting its potential as an anti-inflammatory agent .

Case Studies

  • In Vitro Macrophage Assay :
    • Objective : To assess cytokine modulation.
    • Method : J774 macrophages were treated with varying concentrations of the compound.
    • Results : Notable decrease in IL-1β and TNFα levels was observed, indicating effective immunomodulation.
  • In Vivo Edema Model :
    • Objective : Evaluate anti-edematogenic activity.
    • Method : CFA-induced paw edema model was utilized.
    • Results : The compound demonstrated significant reduction in edema comparable to standard dexamethasone treatment at doses of 50 mg/kg.

Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of this compound with various molecular targets involved in inflammation and cancer pathways. Key findings include:

  • Targets : COX-2, iNOS, and PDE4B were identified as primary targets.
  • Binding Affinity : Strong interactions were noted, suggesting potential for therapeutic applications.

Comparison with Similar Compounds

Comparison with Acetamide Derivatives

Example Compound : 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

  • Core Structure: Mono-amide (acetamide) vs. bis-amide (ethanediamide).
  • Substituents: Dichlorophenyl (electron-withdrawing Cl) vs. cyanophenyl (stronger electron-withdrawing CN). Thiazole (S/N heterocycle) vs. thiophene (S-only heterocycle).
  • Synthesis: Both likely use carbodiimide coupling (e.g., EDCl). Acetamide synthesis occurs at 273 K in dichloromethane , whereas the target compound may require milder conditions due to cyanophenyl sensitivity.
  • Physical Properties :
    • Acetamide derivative melts at 489–491 K ; ethanediamide’s dual H-bonding capacity may increase melting point.
    • Thiophene’s lower polarity vs. thiazole could enhance lipophilicity.
  • Intermolecular Interactions : Acetamide forms N–H⋯N H-bonds (1-D chains) . Ethanediamide’s dual amides may enable 2D/3D networks.

Comparison with Phthalimide Derivatives

Example Compound : 3-Chloro-N-phenyl-phthalimide

  • Core Structure : Phthalimide (cyclic bis-amide) vs. linear ethanediamide.
  • Substituents: Chlorine (moderate electron-withdrawing) vs. cyano (stronger electron-withdrawing).
  • Applications : Phthalimides are polymer precursors ; ethanediamide’s linearity may limit polymer backbone utility but enhance ligand flexibility.
  • Reactivity : Phthalimide’s cyclic structure offers stability, while ethanediamide’s linearity allows functionalization at both termini.

Comparison with Thioamide Derivatives

Example Compounds : Thioacyl-N-phthalimides, thiopeptides

  • Core Structure : Thioamide (C=S) vs. amide (C=O).
  • Synthesis : Thioamides require specialized agents (e.g., thiobenzimidazolones or ynamide-mediated routes ). Ethanediamide synthesis is simpler via standard amide coupling.
  • Stability : Thioamides are prone to oxidation; ethanediamide’s amide bonds are more hydrolytically stable.
  • Bioactivity : Thioamides disrupt peptide conformations ; ethanediamide’s dual amides may mimic peptide turn structures.

Comparison with Complex Carboxamides

Example Compound : Furo[2,3-b]pyridine-3-carboxamide

  • Core Structure : Fused heterocyclic carboxamide vs. ethanediamide.
  • Synthesis : Multistep synthesis with functionalization (e.g., fluorophenyl, trifluoroethyl groups) . Ethanediamide’s synthesis is comparatively straightforward.
  • Functionality: Furopyridine’s fused ring system enables π-π stacking; ethanediamide’s cyanophenyl and thiophene offer similar aromatic interactions.

Data Tables

Table 1. Structural and Functional Comparison

Compound Type Core Structure Key Substituents Synthesis Method Notable Properties
Ethanediamide (Target) Linear bis-amide 2-Cyanophenyl, thiophen-3-yl Likely EDCl coupling High H-bonding, lipophilic
Acetamide Mono-amide Dichlorophenyl, thiazole EDCl, low-temperature 1D H-bond chains, high MP
Phthalimide Cyclic bis-amide Chlorine, phenyl High-purity monomer synth Polymer precursor
Thioamide Thioamide (C=S) Variable Ynamide-mediated Peptide mimic, less stable

Table 2. Substituent Effects

Group Electronic Effect Role in Interactions Example Compound
2-Cyanophenyl Strong EWG Dipole interactions, H-bond Target ethanediamide
Thiophen-3-yl Aromatic, S-atom Lipophilicity, π-π stacking Target ethanediamide
Dichlorophenyl Moderate EWG Steric hindrance Acetamide derivative
Thiazole S/N heterocycle H-bond acceptor Acetamide derivative

Research Findings and Implications

  • Synthetic Flexibility : Ethanediamide’s linear structure allows modular substitution, contrasting with phthalimide’s cyclic constraints .
  • Electron Effects: The cyanophenyl group’s strong electron-withdrawing nature may enhance reactivity in electrophilic substitutions compared to chlorine .

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